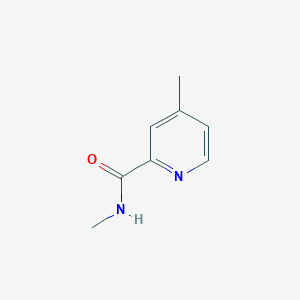

N,4-dimethylpicolinamide

描述

N,4-dimethylpicolinamide, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N,4-Dimethylpicolinamide primarily targets the fungal lipid-transfer protein Sec14 . Sec14 is a critical protein in fungi, playing a significant role in the regulation of lipid metabolism and vesicle trafficking .

Mode of Action

The compound interacts with its target, Sec14, by inhibiting its function . This selective inhibition disrupts the normal functioning of the fungal cells, leading to their eventual death . The exact molecular interaction between this compound and Sec14 is still under investigation.

Biochemical Pathways

The affected pathway is the lipid metabolism pathway regulated by Sec14 . By inhibiting Sec14, this compound disrupts the normal lipid metabolism in the fungal cells, which can lead to a variety of downstream effects, including impaired cell membrane function and disrupted cellular processes .

Pharmacokinetics

Based on its chemical structure and properties, it is expected to have high gi absorption and be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties suggest that this compound could have good bioavailability. More research is needed to confirm these predictions and fully understand the ADME properties of this compound.

Result of Action

The result of this compound’s action is the death of the fungal cells . By inhibiting Sec14, the compound disrupts critical cellular processes, leading to cell death . This makes this compound a potential candidate for the development of new antifungal agents .

生物活性

N,4-Dimethylpicolinamide is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a carbamoyl group and two methyl groups. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 150.18 g/mol. The structural features contribute to its unique chemical behavior and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's amide group can form hydrogen bonds with active sites on target proteins, while the methyl groups may enhance hydrophobic interactions. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties . Preliminary studies indicate that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit anticancer activity . A series of synthesized derivatives showed potent cytotoxic effects against several human cancer cell lines. Notably, one derivative displayed anti-proliferative activities superior to sorafenib, a known anticancer drug .

| Compound | Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| 6p | Antitumor | HepG2 | 6.76 |

| 6q | Antitumor | MCF-7 | 5.89 |

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives from this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that some derivatives exhibited broad-spectrum anti-proliferative activities .

- Mechanistic Insights : Molecular docking studies revealed that certain derivatives interact stably with Aurora-B kinase, providing insights into their mechanism of action as selective inhibitors .

- Chemokine Receptor Modulation : Research has also highlighted the role of N,N-dimethylpicolinamide as a small molecule antagonist for chemokine receptors like CCR6. This interaction is crucial for modulating immune responses in inflammatory conditions .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Dimethylaminopyridine | Pyridine ring with dimethylamino group | Stronger nucleophilic catalyst properties |

| N,N-Dimethylformamide | Amide functional group | Common solvent in organic synthesis |

| N,N-Dimethylacetamide | Acetamide functional group | Extensive use in polymer chemistry |

While these compounds share functional groups or structural features, this compound's specific arrangement confers distinct biological activities.

科学研究应用

Chemistry

N,4-Dimethylpicolinamide serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis. For instance:

- Oxidation can yield carboxylic acids.

- Reduction can produce amines.

- Substitution reactions can lead to halogenated derivatives.

These transformations allow chemists to create diverse compounds for further study or application.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Studies suggest that it may interact with specific enzymes or receptors in biological pathways, modulating their activity. This property is crucial for developing new therapeutic agents targeting various diseases.

Medicine

The compound is explored as a potential drug candidate due to its unique structural features that may confer specific biological activities. Research is ongoing to evaluate its efficacy and safety in clinical settings. The interactions with molecular targets are being studied to understand better how this compound could be utilized in treating conditions such as cancer or infections.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions allows it to be integrated into various manufacturing processes, contributing to the development of innovative products.

Case Studies

Several case studies highlight the practical applications of this compound in research:

- Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific signaling pathways critical for cancer cell proliferation.

- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties of this compound against a range of bacterial strains. Results indicated that the compound effectively inhibited bacterial growth through mechanisms that require further elucidation.

属性

IUPAC Name |

N,4-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-4-10-7(5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAOJSQCXWZLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295552 | |

| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107427-71-4 | |

| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107427-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。